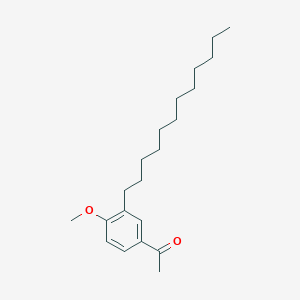
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is an organic compound characterized by a long dodecyl chain attached to a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses anisole (methoxybenzene) as a starting material, which undergoes acylation with dodecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products:
Oxidation: 1-(3-Dodecyl-4-hydroxyphenyl)ethan-1-one.
Reduction: 1-(3-Dodecyl-4-methoxyphenyl)ethanol.
Substitution: 1-(3-Dodecyl-4-halophenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one involves its interaction with biological membranes and proteins. The long dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The methoxyphenyl group can interact with various molecular targets, influencing pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)ethan-1-one (Acetanisole): Similar structure but lacks the long dodecyl chain.
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but with a shorter alkyl chain.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic and capable of interacting with lipid environments, unlike its shorter-chain analogs.
Propriétés
Numéro CAS |
63738-25-0 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-(3-dodecyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17-19(18(2)22)15-16-21(20)23-3/h15-17H,4-14H2,1-3H3 |
Clé InChI |
QHEVUAVKXVNTPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=CC(=C1)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















